molecular formula C15H15BrO B168527 4-Bromo-4'-isopropoxybiphenyl CAS No. 153486-91-0

4-Bromo-4'-isopropoxybiphenyl

Cat. No. B168527
M. Wt: 291.18 g/mol
InChI Key: JXISYYIKGVKADW-UHFFFAOYSA-N
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Description

4-Bromo-4’-isopropoxybiphenyl, commonly known as 4-BPIP, is a derivative of biphenyl with a bromine atom and an isopropoxy group attached to its aromatic ring. It has a molecular formula of C15H15BrO and an average mass of 291.183 Da .

Scientific Research Applications

Application 1: α-Bromination Reaction on Acetophenone Derivatives in Experimental Teaching

  • Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This study focused on the bromination of various acetophenone derivatives .
  • Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
  • Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Application 2: Synthesis of Biphenyl Derivatives

  • Summary of the Application : 4-Bromo-4’-hydroxybiphenyl is a useful intermediate in the synthesis of biphenyl derivatives .
  • Methods of Application or Experimental Procedures : Vinylation of 4-bromo-4’-hydroxybiphenyl and ethyl acrylate was studied using Pd (OAc) 2/PPh 3 catalyst. Preparation of 4-cyano-4’-hydroxybiphenyl was achieved from 4-bromo-4’-benzenesulphonyloxybiphenyl by first hydrolysing it to 4-bromo-4-hydroxybiphenyl using sodium hydroxide dissolved in a mixture of water and dioxan .
  • Results or Outcomes : Ethyl 4- (4’-hydroxyphenyl) cinnamate was formed as the vinylation product, while, 4-hydroxybiphenyl and ethyl cinnamate were formed as side products .

Application 3: Synthesis of 4-Bromoaniline

  • Summary of the Application : The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent. This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .
  • Methods of Application or Experimental Procedures : The key step in this synthesis is the N-TBS (tert-butylsilyl) protection of the aniline nitrogen atom. This process is achieved under exceptionally mild conditions, utilizing methyllithium as a deprotonating agent to activate the aniline nitrogen for subsequent reaction with the TBS-Cl (tert-butylsilyl chloride) .
  • Results or Outcomes : The synthesis of 4-Bromoaniline via N-TBS protection is a straightforward, mild, and environmentally conscious approach that provides an effective route to protected aniline derivatives, with the option of easy deprotection when necessary .

Application 4: Use in Heck Cross-Coupling Reactions

  • Summary of the Application : 4-Bromoaniline could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .
  • Methods of Application or Experimental Procedures : These COFs are synthesized using tricarboxylic acids and triazine moieties and provide a structured environment for the in-situ growth of Pd NCs with a controlled particle size of 1-5 nm .
  • Results or Outcomes : The Pd NCs@COFs catalyst demonstrates high efficiency in promoting carbon-carbon (C-C) bond formation, achieving complete conversion (100%) when used with vinyl derivatives and aryl halides such as 4-Bromoaniline .

Application 5: Synthesis of 4-Bromo-4’-isopropoxybiphenyl

  • Summary of the Application : 4-Bromo-4’-isopropoxybiphenyl is a chemical compound with the molecular formula C15H15BrO. It is used in the synthesis of various organic molecules .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for 4-Bromo-4’-isopropoxybiphenyl are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained from the use of 4-Bromo-4’-isopropoxybiphenyl are not detailed in the available resources .

Application 6: Use in Mannich Reactions

  • Summary of the Application : 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .
  • Methods of Application or Experimental Procedures : The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. In this case, 4-Bromoaniline is used as the amine component .
  • Results or Outcomes : The Mannich reaction with 4-Bromoaniline allows for the introduction of bromine into β-amino ketones, which can be further chemically modified. These processes are significant in producing pharmaceuticals and complex organic molecules .

properties

IUPAC Name

1-bromo-4-(4-propan-2-yloxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXISYYIKGVKADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602283
Record name 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-isopropyloxybiphenyl

CAS RN

153486-91-0
Record name 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g of 4-bromo-4'-hydroxybiphenyl, 12 g of isopropyl bromide, 45 g of potassium carbonate and 200 ml of N,N'-dimethylformamide are reacted in an analogous manner to Example 1(a) to give 18 g of 4-bromo-4'-(isopropoxy)biphenyl.
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20 g
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12 g
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45 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of Example 1A (505 mg, 3.31 mmol), 1,4-dibromobenzene (2.34 g, 9.92 mmol.), K2CO3 (960 mg, 6.87 mmol) and pyridine (20 mL) at 80° C. was added Cu(II) oxide (650 mg, 8.17 mmol). After the addition, the mixture was refluxed vigorously for 20 h. After cooling, methylene chloride was added and the mixture was filtered through Celite. The filtrate was concentrated to dryness. The residue was dissolved in ether, which was washed with 10% HCl (2×), 1N NaOH (2×), brine (1×), dried over MgSO4, and concentrated to dryness. The residue was purified on silica gel eluting with hexane and ethyl acetate gradient to give the desired product as a white solid (477 mg, 47%).
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505 mg
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2.34 g
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960 mg
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20 mL
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650 mg
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47%

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